molecular formula C25H17BrCl2FN3OS B5239662 4-(4-Bromophenyl)-2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole

4-(4-Bromophenyl)-2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole

Cat. No.: B5239662
M. Wt: 577.3 g/mol
InChI Key: BVOSVISCBJPDDX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents such as bromine, chlorine, fluorine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. The process may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution reactions: Introduction of the bromine, chlorine, fluorine, and methoxy groups can be carried out through electrophilic aromatic substitution reactions.

    Coupling reactions: The formation of the pyrazole ring and its attachment to the thiazole ring may involve coupling reactions such as the Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of palladium or other metal catalysts to facilitate coupling reactions.

    Solvents: Selection of appropriate solvents to ensure solubility and reactivity of intermediates.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of aromatic rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Industry

In industrial applications, it may be used in the synthesis of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiazole: A simpler thiazole derivative with a single phenyl group.

    2,4-Dichlorophenylthiazole: A thiazole derivative with dichlorophenyl substitution.

    3-Fluorophenylpyrazole: A pyrazole derivative with a fluorophenyl group.

Uniqueness

The uniqueness of 4-(4-Bromophenyl)-2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole lies in its complex structure, which combines multiple aromatic rings and diverse substituents. This complexity may confer unique chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(4-bromophenyl)-2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrCl2FN3OS/c1-33-24-9-4-15(10-20(24)29)21-12-23(18-8-7-17(27)11-19(18)28)32(31-21)25-30-22(13-34-25)14-2-5-16(26)6-3-14/h2-11,13,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOSVISCBJPDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)Cl)Cl)C4=NC(=CS4)C5=CC=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrCl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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